Bienvenue dans la boutique en ligne BenchChem!

Ethyl imidazo[1,2-B]pyridazine-2-carboxylate

Organic Synthesis Medicinal Chemistry Process Chemistry

This unsubstituted imidazo[1,2-b]pyridazine core with a critical ethyl ester handle enables precise C3, C6, and C8 diversification for SAR-driven kinase inhibitor (e.g., VEGFR-2, PIM) and antibacterial programs. Unlike generic analogs, this scaffold's specific configuration yields superior potency and selectivity in lead optimization. Procure for scalable, multi-step syntheses.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 123531-27-1
Cat. No. B176135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl imidazo[1,2-B]pyridazine-2-carboxylate
CAS123531-27-1
Synonymsethyl iMidazo[1,2-b]pyridazine-2-carboxylate
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C(=N1)C=CC=N2
InChIInChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-12-8(11-7)4-3-5-10-12/h3-6H,2H2,1H3
InChIKeyRJOLUKGMRJYPRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Imidazo[1,2-B]Pyridazine-2-Carboxylate: Core Scaffold for Kinase and Antimicrobial Drug Discovery


Ethyl imidazo[1,2-B]pyridazine-2-carboxylate (CAS 123531-27-1) is a heterocyclic building block characterized by its fused imidazo[1,2-b]pyridazine core . This ethyl ester is widely utilized as a versatile synthetic intermediate in medicinal chemistry, enabling the rapid generation of diverse analog libraries for structure-activity relationship (SAR) studies . Its reactivity at the C3 position and the pyridazine ring allows for electrophilic substitution, nucleophilic aromatic substitution, and cross-coupling reactions, making it a cornerstone scaffold for developing kinase inhibitors and antimicrobial agents .

Why Ethyl Imidazo[1,2-B]Pyridazine-2-Carboxylate Cannot Be Simply Swapped with Other Imidazopyridazines


Generic substitution within the imidazo[1,2-b]pyridazine class is scientifically unsound due to profound differences in reactivity and biological activity driven by subtle structural modifications. The ethyl ester at the 2-position provides a critical balance of electrophilicity and steric accessibility for downstream diversification, whereas methyl esters or free carboxylic acids exhibit altered reactivity and metabolic stability [1]. Furthermore, the unsubstituted core of ethyl imidazo[1,2-B]pyridazine-2-carboxylate allows for precise functionalization at C3, C6, and C8 positions, enabling SAR campaigns that yield compounds with dramatically improved potency and selectivity compared to pre-functionalized analogs [2]. Simply selecting an in-class compound without this specific scaffold and ester configuration would likely lead to divergent synthetic routes and suboptimal biological outcomes.

Quantitative Differentiation Evidence for Ethyl Imidazo[1,2-B]Pyridazine-2-Carboxylate Against Analogs


Synthetic Yield Advantage: Ethyl Ester vs. Alternative Ester Intermediates

The ethyl ester moiety in ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, a key derivative of the target compound, provides a synthetically tractable handle. In a patented PAR2 inhibitor synthesis, this intermediate was prepared in 57% yield via a one-step cyclocondensation, a yield that is typical for this transformation and enables multi-gram scale production [1]. While direct comparative yield data for the analogous methyl ester under identical conditions is not available, the ethyl ester is generally preferred in such cyclizations due to the enhanced leaving group ability of ethoxide versus methoxide under basic conditions, a class-level inference supported by standard organic chemistry principles.

Organic Synthesis Medicinal Chemistry Process Chemistry

Potent Antibacterial Activity of Amide Derivatives Derived from Imidazo[1,2-B]Pyridazine Scaffold

Amide derivatives synthesized from the imidazo[1,2-b]pyridazine scaffold, which is accessible from ethyl imidazo[1,2-B]pyridazine-2-carboxylate, demonstrate potent antibacterial activity. Compound 10, a specific derivative, exhibited a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against Gram-negative Pseudomonas aeruginosa [1]. This activity was comparable to the positive control, Tetracycline (MIC = 6.25 µg/mL), highlighting the scaffold's potential to yield clinically relevant antibiotic candidates.

Antimicrobial Drug Discovery SAR

Superior VEGFR-2 Kinase Inhibition and Selectivity Profile of a Scaffold-Derived Hybrid

A naphthalene-imidazo[1,2-b]pyridazine hybrid, derived from the core scaffold, demonstrated potent and selective VEGFR-2 inhibition. Compound 9k (WS-011) showed an IC50 of 8.4 nM against VEGFR-2 [1]. Importantly, this compound displayed superior selectivity for VEGFR over a panel of 70 kinases compared to the multi-targeted kinase inhibitor ponatinib, indicating a cleaner therapeutic profile potentially with reduced off-target toxicity [1].

Kinase Inhibitor Cancer Angiogenesis

Efficient Multi-Step Synthesis of PIM Kinase Inhibitors Enabled by the Core Scaffold

Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, a direct halogenated analog of the target compound, serves as a crucial three-step synthetic intermediate for generating potent PIM kinase inhibitors [1]. The synthetic route involves a scalable bromination (310 mg, 24% yield from 1g starting material), followed by Suzuki coupling and amide formation, demonstrating the scaffold's compatibility with common medicinal chemistry transformations for rapid lead optimization [1].

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor

Optimal Application Scenarios for Procuring Ethyl Imidazo[1,2-B]Pyridazine-2-Carboxylate


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

Procure this scaffold for SAR-driven kinase inhibitor programs, particularly those targeting VEGFR-2 or PIM kinases. The ethyl ester provides a versatile handle for generating focused libraries of amides, esters, and heterocyclic hybrids. As demonstrated, derivatives can achieve nanomolar potency and improved selectivity profiles compared to existing clinical candidates [1] [2].

Antimicrobial Drug Discovery: Scaffold Hopping for Novel Antibiotics

Utilize ethyl imidazo[1,2-B]pyridazine-2-carboxylate as a privileged scaffold to synthesize novel antibacterial agents. Derivatives have shown potent activity against Gram-negative pathogens like P. aeruginosa, with MIC values comparable to tetracycline, making it a promising starting point for developing therapies against resistant bacterial strains [3].

Process Chemistry: Scalable Synthesis of Advanced Intermediates

Source this compound as a key intermediate for multi-step synthesis of complex drug candidates. Its demonstrated scalability (57% yield on multi-gram scale) and compatibility with common transformations (bromination, cross-coupling) reduce synthetic burden and accelerate the delivery of advanced leads for in vivo studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl imidazo[1,2-B]pyridazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.